3,4-dihydro-2H-chromen-3-ylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

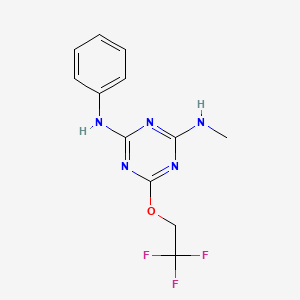

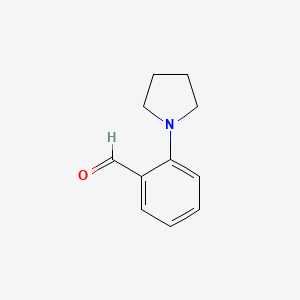

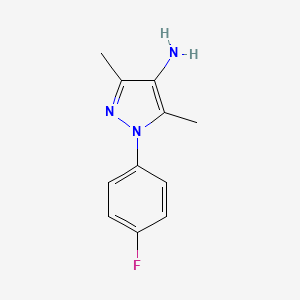

3,4-dihydro-2H-chromen-3-ylmethanol is a chemical compound with the molecular formula C10H12O2 . It has been used in research and development . It has been found in complex with the HIV-1 IN core domain, suggesting potential biological activity .

Synthesis Analysis

The synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol and similar compounds has been the subject of research. For instance, a divergent synthesis approach has been developed for the synthesis of 3,4-dihydro-2H-benzo [h]chromen-2-one and fluorenone derivatives using ortho-alkynylarylketones as common precursors . Another study highlighted diverse synthetic strategies, synthetic mechanisms, and various biological profiles of 2H/4H-chromene, a related compound .Molecular Structure Analysis

The molecular structure of 3,4-dihydro-2H-chromen-3-ylmethanol consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 164.201 Da and the monoisotopic mass is 164.083725 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-dihydro-2H-chromen-3-ylmethanol include a molecular formula of C10H12O2 and a molecular weight of 164.2 g/mol.Applications De Recherche Scientifique

Synthesis and Characterization

Synthesis of Isomeric Compounds : 3,4-dihydro-2H-chromen-3-ylmethanol derivatives were synthesized from naphthol derivatives, characterized by IR, NMR, and HRESIMS, and their structures supported by crystallography of their corresponding acetates (Menezes et al., 2011).

Novel Derivatives Synthesis : Novel 3,4-dihydro-2H-chromen-3-ylmethanol derivatives were designed and synthesized, exhibiting moderate to excellent antimicrobial activities against both bacterial and fungal strains (Mannam et al., 2020).

One-Pot Synthesis Method : A facile and efficient one-pot synthesis method for 3,4-dihydro-2H-chromen-3-ylmethanol derivatives was developed, avoiding expensive transition-metals and eliminating tedious intermediate purification (Zhang et al., 2018).

Biological Activities

Antimicrobial Activity : Some synthesized 3,4-dihydro-2H-chromen-3-ylmethanol derivatives displayed encouraging antibacterial activity against tested bacterial strains, comparable with reference standard drug ciprofloxacin (Aragade et al., 2012).

Fungal Growth Inhibition : One derivative of 3,4-dihydro-2H-chromen-3-ylmethanol completely inhibited the growth of tested fungi and significantly reduced ochratoxin A production by Aspergillus alliaceus (Costa et al., 2008).

Chemical Properties and Reactions

Catalytic Reactions : An approach for the synthesis of 3,4-dihydro-2H-chromen-3-ylmethanol derivatives was developed using a domino esterification/intramolecular 1,4-addition-type Friedel-Crafts alkylation reaction, demonstrating high yields and diastereoselectivity (Halimehjani & Khoshdoun, 2016).

Hybrid Compounds Synthesis : Hybrid systems containing pharmacophoric fragments of 3,4-dihydro-2H-chromen-3-ylmethanol were synthesized, involving the formation of a condensed dihydropyran structure and its subsequent aromatization (Ivanova et al., 2019).

Cycloaddition Reactions : The [4 + 2] cycloadditions of 3-nitrocoumarins with electron-rich dienophiles were investigated, showing high endo diastereoselectivity and the conversion of cyclic nitronates into chromene derivatives (Amantini et al., 2002).

Propriétés

IUPAC Name |

3,4-dihydro-2H-chromen-3-ylmethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-4,8,11H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDSWAQIQZFOLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=CC=CC=C21)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40383682 |

Source

|

| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

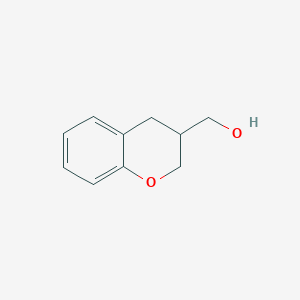

3,4-dihydro-2H-chromen-3-ylmethanol | |

CAS RN |

76727-28-1 |

Source

|

| Record name | 3,4-dihydro-2H-chromen-3-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40383682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3-Bromobenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B1363901.png)

![(2E)-3-{N-[(3-chlorophenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363906.png)

![(2E)-3-{N-[(3,5-dihydroxyphenyl)carbonylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1363924.png)